N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is involved in the synthesis of various pyrazolines and pyrazoles, key in producing diverse biologically active compounds. For example, the reaction of similar pyrazoline structures with various reagents has been studied for the synthesis of pyridazinones and other derivatives (Sayed et al., 1993).
- It serves as a key intermediate in the synthesis of various heterocyclic compounds, such as coumarins and pyrazolo[3,4-d]pyrimidines, which exhibit antimicrobial properties (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives, structurally similar to the queried compound, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential applications in redox biology (Chkirate et al., 2019).
Cycloaddition Reactions
- This compound is crucial in cycloaddition reactions to create novel isoxazolines and isoxazoles, which are important in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2014).
Antimicrobial and Anticancer Properties
- Derivatives of pyrazolo[3,4-d]pyridazines, which can be synthesized from compounds similar to the queried one, have shown good antimicrobial, anti-inflammatory, and analgesic activities. These compounds could be explored further for potential therapeutic applications (Zaki et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-14-6-9-20(15(2)10-14)29-23-18(12-25-29)16(3)27-28(24(23)31)13-22(30)26-19-8-7-17(32-4)11-21(19)33-5/h6-12H,13H2,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSRAAUMUOGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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